1-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]isoquinoline
Description
Properties
IUPAC Name |
isoquinolin-1-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-18(17-16-6-2-1-4-13(16)7-9-20-17)21-11-15(12-21)23-14-5-3-8-19-10-14/h1-10,15H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBDDVPBHLUQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]isoquinoline typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under basic or acidic conditions. The pyridin-3-yloxy group can be introduced via nucleophilic substitution reactions, while the isoquinoline moiety is often synthesized through Pictet-Spengler or Bischler-Napieralski reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]isoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Analogues:
Electronic Effects :
- The azetidine carbonyl in the target compound may act as an electron-withdrawing group, polarizing the isoquinoline core and enhancing interactions with biological targets, similar to cyano-substituted pyrido[2,1-a]isoquinolines .
- The pyridin-3-yloxy group introduces steric bulk and directional hydrogen-bonding capacity, contrasting with pyridin-2-yl derivatives in A3AR ligands, where positional isomerism significantly impacts receptor binding .
Antimicrobial Activity:
Key Insight: The 2.5- to 40-fold potency improvement in Ru(II)-isoquinoline complexes over pyridine analogues underscores the role of hydrophobicity in antimicrobial efficacy . The target compound’s azetidine-pyridine system may similarly optimize lipophilicity.
Antitumor and Contractile Activity:
- Pyrido[2,1-a]isoquinoline-1-carbonitriles (6a-d) exhibit moderate antitumor activity (IC50: ~10–50 μM) .
- 1,1-Disubstituted isoquinoline derivatives (e.g., 7e, 7r) show papaverine-like smooth muscle inhibition (−74% vs. control) due to bulky substituents enhancing target engagement .
Physicochemical and Coordination Properties
Fluorescence and Absorption:
- Isoquinoline derivatives with imidazolidinone substituents (e.g., 3e) exhibit fluorescence influenced by substituent conformation and hydrogen bonding .
- Iridium complexes with 1-(thien-2-yl)isoquinoline ligands show enhanced absorption vs. phenyl-substituted analogues due to extended π-conjugation .
Target Compound Implications :
- The pyridin-3-yloxy group may redshift absorption/emission spectra compared to simpler isoquinoline derivatives, making it suitable for optoelectronic applications.
Coordination Chemistry:
- Ru(II) complexes with 3-iqtz ligands form stable 3:1 geometric isomers with distinct MLCT absorbance (367–472 nm) .
- The target compound’s azetidine carbonyl and pyridine oxygen could act as bidentate chelators, though its smaller ring size vs. triazole-based ligands may limit metal-binding stability .
Biological Activity
1-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]isoquinoline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure
The compound can be described by the following chemical structure:
Antimicrobial Properties
Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that isoquinoline derivatives demonstrated high in vitro antibacterial activity, particularly against Gram-positive bacteria, suggesting a potential role in developing new antibiotics .
Anticancer Activity
The compound's ability to inhibit cancer cell proliferation has been explored in various studies. Isoquinoline derivatives are known to interact with multiple cellular targets, including topoisomerases and kinases, leading to apoptosis in cancer cells. For instance, a derivative with a similar structure was shown to induce cell cycle arrest and apoptosis in human cancer cell lines . The mechanism typically involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
- Cell Signaling Modulation : It has been suggested that isoquinolines can modulate signaling pathways related to cell survival and apoptosis.
- Reactive Oxygen Species Generation : The induction of oxidative stress has been observed as a common pathway leading to cell death in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study conducted on various isoquinoline derivatives demonstrated that modifications in the side chains significantly enhanced antimicrobial activity. The study found that compounds with a pyridinyl moiety exhibited superior activity against Staphylococcus aureus compared to other derivatives .
Case Study 2: Anticancer Properties
In vitro studies on a structurally related isoquinoline showed that it effectively inhibited the growth of breast cancer cells by inducing apoptosis through ROS-mediated pathways. The compound's IC50 was determined to be approximately 5 µM, indicating potent anticancer activity .
Data Summary
| Activity Type | Related Compound | IC50 Value (µg/mL) | Target Organism/Cell Type |
|---|---|---|---|
| Antibacterial | Isoquinoline Derivative | 0.014 | Plasmodium falciparum |
| Anticancer | Similar Isoquinoline | 5 | Breast Cancer Cells |
| Antimicrobial | Pyridinyl Derivative | Variable | Staphylococcus aureus |
Q & A
Q. What statistical approaches are recommended for validating experimental reproducibility?
- Methodological Answer : Use ANOVA for multi-group comparisons (e.g., dose-response studies) and Bland-Altman plots to assess inter-lab variability. Report Cohen’s κ for categorical data (e.g., active/inactive classifications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
